molecular formula C24H28NO7PS B1241480 TAK-778 CAS No. 180185-61-9

TAK-778

カタログ番号: B1241480
CAS番号: 180185-61-9
分子量: 505.5 g/mol
InChIキー: WXACSCNLLDFZHE-OYHNWAKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

TAK-778 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the substitution reactions . The major products formed from these reactions include bone-like nodules and other osteogenic compounds .

科学的研究の応用

TAK-778 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of various chemical modifications on osteogenic properties.

    Biology: Employed in cell culture studies to investigate its effects on osteoblast differentiation and bone formation.

    Medicine: Potential therapeutic agent for treating osteoporosis and other bone-related disorders.

    Industry: Used in the development of bone growth-promoting materials and products

類似化合物との比較

TAK-778 is unique compared to other similar compounds due to its potent osteogenic properties and its ability to enhance bone formation both in vitro and in vivo . Similar compounds include:

生物活性

TAK-778 is a compound derived from ipriflavone, primarily recognized for its potential in promoting bone growth and enhancing fracture repair. This article delves into the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and clinical implications.

This compound functions as a bone growth inducer . Its mechanism involves stimulating osteoblast activity, which is crucial for bone formation. The compound has been shown to enhance the proliferation and differentiation of osteoblasts, leading to increased bone mineralization. This activity is particularly beneficial in conditions where bone healing is impaired, such as diabetes or osteoporosis.

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on osteoblast-like cells. For instance:

  • Cell Proliferation : this compound was found to increase the proliferation of MC3T3-E1 osteoblast-like cells in a dose-dependent manner.
  • Mineralization : It enhanced mineralization in these cells, as evidenced by increased alkaline phosphatase activity and mineral deposition.

In Vivo Studies

Several animal studies have highlighted the efficacy of this compound in promoting bone healing:

  • Diabetic Rat Model : A study indicated that a single injection of biodegradable microcapsules containing this compound significantly improved fracture healing in rats with streptozotocin-induced diabetes. The results showed accelerated callus formation and enhanced mechanical strength of the healed bone compared to controls .
  • Bone Density Improvement : In another experiment involving ovariectomized rats (a model for postmenopausal osteoporosis), this compound treatment resulted in a notable increase in bone mineral density, suggesting its potential application in osteoporosis management .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeModelKey Findings
In VitroMC3T3-E1 CellsIncreased proliferation and mineralization
In VivoDiabetic Rat ModelEnhanced fracture healing and callus formation
In VivoOvariectomized RatsIncreased bone mineral density

Clinical Implications

While most research on this compound has been preclinical, the implications for clinical use are promising. The compound's ability to stimulate bone growth suggests potential applications in:

  • Fracture Repair : Particularly in patients with delayed healing due to metabolic disorders.
  • Osteoporosis Treatment : As a therapeutic agent to improve bone density and reduce fracture risk.

特性

IUPAC Name

(6R,8S)-N-[4-(diethoxyphosphorylmethyl)phenyl]-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28NO7PS/c1-4-31-33(28,32-5-2)13-16-6-8-18(9-7-16)25-24(27)22-11-17-10-20-21(30-14-29-20)12-19(17)23(26)15(3)34-22/h6-10,12,15,22H,4-5,11,13-14H2,1-3H3,(H,25,27)/t15-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXACSCNLLDFZHE-OYHNWAKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2CC3=CC4=C(C=C3C(=O)C(S2)C)OCO4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)[C@H]2CC3=CC4=C(C=C3C(=O)[C@@H](S2)C)OCO4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28NO7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180185-61-9
Record name TAK-778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180185619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-778
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJF24P5QDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。